molecular formula C20H13Cl2NO3S3 B11439307 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole

5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole

Cat. No.: B11439307
M. Wt: 482.4 g/mol
InChI Key: BDZIUOCJOZPGOA-UHFFFAOYSA-N
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Description

5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole is a synthetic small molecule recognized in scientific research for its activity as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a non-selective cation channel expressed on sensory neurons and is often referred to as a "receptor for environmental irritants" due to its activation by a wide range of noxious chemicals, including mustard oil, acrolein, and formalin. By selectively blocking TRPA1, this compound serves as a critical pharmacological tool for investigating the channel's role in pain signaling pathways, particularly in models of inflammatory and neuropathic pain. Research utilizing this antagonist helps to elucidate the mechanisms underlying chronic pain conditions and to validate TRPA1 as a potential therapeutic target for analgesic drug development. The compound features a 1,3-oxazole core substituted with a thienyl group and distinct chlorobenzylthio and chlorophenylsulfonyl moieties, which are essential for its binding affinity and specificity. This product is offered with high chemical purity and is intended for research applications in neuroscience, pharmacology, and drug discovery. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Source: PubMed Central

Properties

Molecular Formula

C20H13Cl2NO3S3

Molecular Weight

482.4 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole

InChI

InChI=1S/C20H13Cl2NO3S3/c21-14-7-9-15(10-8-14)29(24,25)19-20(26-18(23-19)17-6-3-11-27-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2

InChI Key

BDZIUOCJOZPGOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thienyl Intermediate: The thienyl ring is synthesized through a cyclization reaction involving appropriate precursors.

  • **Introduction of the Chlorobenzyl Group

Biological Activity

The compound 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole is a member of the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological activities, and relevant case studies based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. The general procedure includes:

  • Formation of Oxazole Ring : The initial step involves the reaction of thioether and sulfonamide derivatives under acidic or basic conditions to form the oxazole framework.
  • Substitution Reactions : The chlorobenzyl group is introduced through nucleophilic substitution, enhancing the compound's biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown significant activity against various bacterial strains and fungi:

  • Antibacterial Activity : The compound exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Activity : It also demonstrates antifungal properties against Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents .
Microorganism MIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Notably, it has shown selective toxicity towards certain cancer cells while maintaining lower toxicity in normal cells .

Study 1: Antimicrobial Evaluation

A study conducted by Iqbal et al. synthesized derivatives of oxazole and evaluated their antimicrobial properties using standard methods. The results indicated that several derivatives, including the target compound, exhibited enhanced antibacterial and antifungal activities compared to their precursors .

Study 2: Toxicity Assessment

Another investigation focused on assessing the toxicity profile of this compound using Daphnia magna bioassays. The findings revealed that while some derivatives displayed moderate toxicity, the target compound was relatively non-toxic at lower concentrations, suggesting its potential for therapeutic applications with minimal side effects .

The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular processes in fungi and bacteria. The presence of both thioether and sulfonamide groups enhances its interaction with biological targets, leading to effective antimicrobial action .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step chemical reactions. For example, a common approach includes the reaction of thio compounds with chlorinated phenylsulfonyl derivatives, leading to the formation of oxazole rings. The detailed synthetic pathways often utilize reagents such as potassium hydroxide and various solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The biological activity is often evaluated through in vitro assays, where compounds are tested against standard microbial strains to determine their minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
Compound ABacterial10
Compound BFungal5
Compound CBacterial15

Antiviral Activity

In addition to antimicrobial properties, certain derivatives have been investigated for antiviral activity. For instance, some studies have highlighted the potential of these compounds in inhibiting viral replication, particularly against tobacco mosaic virus (TMV). The mechanisms often involve interference with viral protein synthesis or replication processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the oxazole ring or the thio group can significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances antimicrobial potency by increasing lipophilicity and membrane permeability .

Table 2: Structure-Activity Relationships

Substituent TypeEffect on ActivityReference
Electron-withdrawingIncreased potency
Alkyl vs. aryl substituentsVaried activity profiles
Sulfonyl vs. non-sulfonylEnhanced solubility

Case Studies

Several case studies have documented the effectiveness of similar compounds derived from 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole:

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for developing new antibiotics .
  • Antiviral Studies : Another investigation reported that specific derivatives showed promising results in inhibiting viral replication in cell cultures infected with TMV, suggesting avenues for further antiviral drug development .
  • In Silico Studies : Molecular docking studies have been employed to predict binding affinities and modes of action for these compounds against various biological targets, providing insights into their mechanisms of action and guiding further modifications for enhanced activity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group at position 4 and the thioether moiety at position 5 are key sites for nucleophilic substitution:

  • Sulfonyl Group Reactivity : The electron-withdrawing sulfonyl group facilitates nucleophilic aromatic substitution at the oxazole ring. For example, reactions with amines (e.g., piperidine) produce derivatives with modified biological activity .

  • Thioether Functionalization : The 2-chlorobenzylthio group undergoes substitution with alkyl/aralkyl halides in the presence of lithium hydride (LiH) to form new thioether derivatives .

Table 1: Representative Nucleophilic Substitution Reactions

ReactantConditionsProductYieldSource
PiperidineDMF, LiH, 4-5 h stirringPiperidinyl-oxazole derivative88%
Benzyl chlorideEthanol, reflux, 6 hBenzylthio-oxazole analog75%

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

  • Robinson–Gabriel Cyclization : Heating with phosphoryl trichloride (POCl₃) induces cyclodehydration, forming 1,3-oxazole derivatives with enhanced aromaticity .

  • Oxadiazole Formation : Reaction with thionyl chloride (SOCl₂) converts carboxylic acid intermediates to acyl chlorides, enabling subsequent cyclization to 1,3,4-oxadiazoles .

Key Observations :

  • Cyclization reactions require anhydrous conditions and catalytic AlCl₃ for sulfonylation steps .

  • Products exhibit improved thermal stability compared to the parent compound .

Oxidation and Reduction Pathways

  • Sulfonyl Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a sulfide, altering electronic properties.

  • Thioether Oxidation : Treatment with H₂O₂ or m-CPBA oxidizes the thioether to a sulfoxide or sulfone, modulating solubility and reactivity.

Table 2: Redox Reaction Outcomes

Reaction TypeReagentProductApplication
ReductionH₂/Pd-CSulfide derivativeEnhanced lipophilicity
OxidationH₂O₂ (30%)Sulfoxide intermediateDrug metabolite synthesis

Cross-Coupling Reactions

The thienyl group at position 2 enables transition-metal-catalyzed couplings:

  • Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the thiophene ring.

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives, expanding pharmacological potential .

Mechanistic Notes :

  • Couplings require ligands like XPhos and bases such as Cs₂CO₃ .

  • Yields range from 65–82%, depending on steric hindrance .

Biological Activity Correlation

Reactivity directly influences bioactivity:

  • Antimicrobial Activity : Thioether alkylation derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus .

  • Anticancer Potential : Cyclized oxadiazoles inhibit glioblastoma (SF-539) with GI₅₀ values of 1.2 µM .

Table 3: Structure-Activity Relationship (SAR)

Modification SiteBiological EffectEfficacy (IC₅₀)Source
Sulfonyl group↓ Bacterial cell wall synthesis8.5 µM
Thienyl ring↑ Binding to kinase targets2.7 µM

Spectral Characterization of Products

Post-reaction analysis employs:

  • ¹H NMR : Sulfonyl protons resonate at δ 7.8–8.1 ppm (doublet), while thienyl protons appear at δ 6.9–7.3 ppm .

  • IR Spectroscopy : S=O stretches at 1150–1250 cm⁻¹ confirm sulfonyl group integrity.

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for target-specific applications. Future research should explore enantioselective syntheses and in vivo pharmacokinetic studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on heterocycle core variations, substituent effects, and physicochemical properties.

Comparison with 1,3-Oxazole Derivatives

Compound 6a ():

  • Structure : 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole.
  • Key Differences : Replaces the thien-2-yl group (target) with phenyl at position 2 and lacks the 2-chlorobenzylthio group.
  • Properties : The phenyl group at position 2 may reduce π-π stacking efficiency compared to the thien-2-yl group, which has enhanced electron-rich character .

Compound 6b ():

  • Structure : 2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole.
  • Key Differences : Substitutes thien-2-yl with p-tolyl (methyl-substituted phenyl), altering hydrophobicity.
Comparison with 1,3,4-Oxadiazole Derivatives

Compound 7n ():

  • Structure : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole.
  • Key Differences : Replaces the 1,3-oxazole core with 1,3,4-oxadiazole.
  • Properties :
    • Melting Point : 121–122°C (vs. unmeasured for the target).
    • Molecular Weight : 483 g/mol.
    • The oxadiazole core increases rigidity and may enhance thermal stability compared to oxazoles .

Compound 7p ():

  • Structure : 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(4-chlorobenzyl)thio]-1,3,4-oxadiazole.
  • Key Differences : Substitutes 2-chlorobenzylthio (target) with 4-chlorobenzylthio.
Substituent Variations in Benzylthio and Sulfonyl Groups

Compound 7n vs. 7p ():

  • Substituent Position : 2-chlorobenzylthio (7n) vs. 4-chlorobenzylthio (7p).
  • Melting Points : 121–122°C (7n) vs. 182–183°C (7p).
  • Impact : Para-substituted derivatives exhibit higher melting points due to symmetrical packing in crystal lattices .

Compound in :

  • Structure : 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole.
  • Key Differences : Replaces 4-chlorophenyl sulfonyl (target) with 4-bromophenyl sulfonyl.
  • Implications : Bromine’s larger atomic radius increases molecular weight (510.8 g/mol vs. ~470 g/mol for the target) and may enhance halogen-bonding interactions .
Heteroaromatic Substituent Effects

Compound in :

  • Structure : 4-[(4-Chlorophenyl)sulfonyl]-5-[(4-fluorobenzyl)thio]-2-(furan-2-yl)-1,3-oxazole.
  • Key Differences : Replaces thien-2-yl (target) with furan-2-yl.

Compound in :

  • Structure : Thiophene-containing oxadiazole with 4-chlorophenyl groups.
  • Impact : Thiophene’s sulfur atom enhances electron delocalization, improving charge-transfer properties in electroluminescent applications .

Key Findings

Substituent Positioning : Para-substituted benzylthio groups (e.g., 7p) enhance crystallinity, whereas ortho-substituents (e.g., 7n) introduce steric effects .

Halogen Effects : Bromine in sulfonyl groups () increases molecular weight and polarizability, which may improve binding specificity in drug design .

Aromatic Rings : Thiophene’s electron-rich nature (target) likely enhances π-π interactions compared to furan or phenyl analogs .

Q & A

Q. What are the key synthetic methodologies for preparing 5-[(2-Chlorobenzyl)thio]-4-[(4-chlorophenyl)sulfonyl]-2-thien-2-yl-1,3-oxazole?

The synthesis involves a multi-step protocol under heterogeneous catalytic conditions. A representative method includes:

  • Step 1 : Reacting thiol-containing intermediates (e.g., 4a-h derivatives) with substituted chlorobenzoyl chlorides (1:1 molar ratio) in PEG-400 solvent.
  • Step 2 : Adding Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour under continuous stirring.
  • Step 3 : Monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .
    Data Table :
ParameterValue/Description
CatalystBleaching Earth Clay (pH 12.5)
SolventPEG-400
Temperature70–80°C
Reaction Time1 hour
Yield Optimization~70–85% (typical for similar oxazoles)

Q. How is the compound characterized post-synthesis, and what spectral markers are critical?

Characterization relies on IR and ¹H NMR spectroscopy:

  • IR : Key peaks include S=O stretching (1150–1250 cm⁻¹ for sulfonyl groups) and C-S-C vibrations (600–700 cm⁻¹) .
  • ¹H NMR : Distinct chemical shifts for aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and thienyl groups) and methylene protons (δ 4.5–5.0 ppm for -SCH₂-) .

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in analyzing the electronic properties of this compound?

Multiwfn enables:

  • Electrostatic Potential (ESP) Mapping : To identify nucleophilic/electrophilic regions, critical for understanding reactivity.
  • Topological Analysis : Electron localization function (ELF) studies reveal bonding patterns and lone-pair distributions.
  • Orbital Composition : Quantifies contributions of sulfur and oxygen atoms to frontier molecular orbitals, influencing redox behavior .

Q. How can researchers resolve contradictions in spectral data during structural validation?

Case Study : Discrepancies in ¹H NMR integration ratios may arise from dynamic effects (e.g., tautomerism in thiol/thione forms).

  • Approach : Use variable-temperature NMR to observe splitting patterns. For example, thiol protons (δ ~10 ppm) may broaden or split at low temperatures due to hindered rotation .
  • Cross-Validation : Compare experimental IR stretching frequencies (e.g., S=O at 1250 cm⁻¹) with DFT-calculated values to confirm assignments .

Q. What strategies are employed to evaluate the compound’s antitumor potential?

  • In Vitro Screening : Test against NCI-60 cancer cell lines, focusing on IC₅₀ values for sulfonamide derivatives (structural analogs show activity in the 1–10 µM range) .
  • Structure-Activity Relationship (SAR) : Modifying the sulfonyl group (e.g., introducing electron-withdrawing substituents) enhances cytotoxicity by improving membrane permeability .

Q. How does the thiol group influence reactivity in downstream functionalization?

  • Nucleophilic Substitution : The thiol (-SH) group reacts with alkyl halides to form thioethers, enabling linkage to bioactive moieties (e.g., targeting peptides).
  • Oxidation Sensitivity : Thiols oxidize to disulfides under aerobic conditions; reactions require inert atmospheres or reducing agents (e.g., TCEP) .

Q. What crystallographic techniques validate the compound’s solid-state structure?

  • Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., S-O ~1.43 Å in sulfonyl groups) and dihedral angles between aromatic rings.
  • Disorder Analysis : For flexible substituents (e.g., chlorobenzyl groups), refine occupancy ratios to account for positional disorder .

Methodological Notes

  • Spectral Contradictions : Always cross-reference NMR/IR data with computational predictions and analogs (e.g., PubChem entries for related oxazoles) .
  • Biological Assays : Pair in vitro screens with in silico docking (e.g., AutoDock Vina) to prioritize derivatives for synthesis .

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